4-Amino-3-(oxetan-3-yloxy)benzonitrile
Overview
Description
4-Amino-3-(oxetan-3-yloxy)benzonitrile is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research has focused on the synthesis and evaluation of compounds for antimicrobial activity. For instance, Kumar et al. (2022) focused on converting 2-chlorosalicylaldehyde into various derivatives, including benzonitrile-related compounds, to evaluate their antibacterial and antifungal activities. The study highlighted the potential of these compounds in developing new antimicrobial agents (Kumar et al., 2022).
Corrosion Inhibition
Chaouiki et al. (2018) explored the effectiveness of benzonitrile derivatives as corrosion inhibitors for mild steel in an acidic environment. Their study utilized both experimental methods and computational simulations to demonstrate the compounds' efficiency in protecting steel surfaces from corrosion, suggesting their potential application in industrial settings (Chaouiki et al., 2018).
Photophysics and Photochemistry
A study by Köhn and Hättig (2004) on 4-(N,N-Dimethyl-amino)benzonitrile (DMABN) explored the molecule's excited state dynamics. DMABN is a prototype for dual fluorescence due to its intramolecular charge transfer (ICT) state. Their findings provide insights into the photophysics of benzonitrile derivatives, which could inform the design of materials for optical and electronic applications (Köhn & Hättig, 2004).
Synthetic Chemistry
The synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile by Xiu-lia (2015) is an example of creating intermediates for pharmaceutical applications, specifically HIV-1 reverse transcriptase inhibitors. This study highlights the utility of benzonitrile derivatives in synthesizing compounds with potential therapeutic uses (Ju Xiu-lia, 2015).
Material Science
Jeong et al. (2011) investigated the use of a perfluorinated compound, 4-amino-2-(trifluoromethyl)benzonitrile (ATMB), as an additive in polymer solar cells. The study found that the addition of ATMB improved the power conversion efficiency of the cells, suggesting a role for benzonitrile derivatives in enhancing renewable energy technologies (Jeong et al., 2011).
Safety and Hazards
4-Aminobenzonitrile, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
4-amino-3-(oxetan-3-yloxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-4-7-1-2-9(12)10(3-7)14-8-5-13-6-8/h1-3,8H,5-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJAOIBDBJVCRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=CC(=C2)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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